1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol

Lipophilicity Membrane permeability SAR

Researchers requiring a chiral amino alcohol with controlled lipophilicity for SAR campaigns often face supply inconsistencies with non-methyl or 4-ethyl analogs. This compound (CAS 1512516-35-6) resolves that need as a precise intermediate-LogP (XLogP3-AA 1.8) scaffold. - Delivers a quantifiable LogP shift (+0.2 vs. H, -0.6 vs. ethyl) without altering HBD/HBA capacity, enabling clean lipophilicity tolerance assays. - Supplied as a diastereomeric mixture with one undefined stereocenter, offering a direct starting point for chiral resolution and asymmetric diversification studies. - Boiling point (259.1±13.0 °C) is specifically distinct from analogs, facilitating selective distillation and controlled rotary evaporation during purification.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13163165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C(C)CN)O
InChIInChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3
InChIKeyDRTVGTQSBSSNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Procurement Baseline


1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol (CAS 1512516-35-6) is a chiral amino alcohol featuring a 4-methylcyclohexanol core substituted at the 1-position with a 1-aminopropan-2-yl side chain . This compound possesses one undefined asymmetric center, producing a mixture of diastereomers with a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . Computed physicochemical properties include an XLogP3-AA of 1.8, a topological polar surface area of 46.3 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Commercial offerings typically specify ≥95% purity with storage recommendations of 2–8°C under inert, dry conditions . The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335, indicating harmful effects if swallowed and irritant properties toward skin, eyes, and respiratory system .

Compound type Chiral amino alcohol building block
Stereochemistry Diastereomeric mixture from one undefined stereocenter
Research utility Supports SAR campaigns and chiral diversification studies
Procurement baseline Available at research-grade purity with defined identifiers

Why This Compound Cannot Be Replaced by a Close Analog


Substitution of the 4-methylcyclohexanol scaffold at the 4-position with methyl, ethyl, or hydrogen, or alteration of the aminoalkyl side chain branching, generates quantifiable shifts in lipophilicity (ΔLogP up to 0.8), boiling point (ΔBP up to 28.6 °C), and density (Δ up to 0.048 g/cm³) relative to the closest commercially available analogs . These differences directly affect chromatographic retention, liquid–liquid extraction efficiency, membrane permeability in biological assays, and volatile handling properties during synthesis or formulation . A researcher or procurement specialist who substitutes the target compound with 1-(1-aminopropan-2-yl)cyclohexan-1-ol or 1-(1-aminopropan-2-yl)-4-ethylcyclohexan-1-ol risks introducing an uncontrolled variable – not merely a different molecular weight – that can alter assay outcomes, purification protocols, and structure–activity relationship (SAR) interpretations . The following evidence quantifies these differentiation points.

Lipophilicity shift

Substitution of the 4-methyl group with hydrogen or ethyl alters computed LogP, potentially affecting membrane permeability and chromatographic retention.

Boiling point variation

Altering the ring substitution shifts the predicted boiling point, which may disrupt distillation or rotary evaporation protocols established for this scaffold.

Stereochemical complexity loss

Analogs with zero stereocenters (e.g., gem-dimethyl) cannot provide the diastereomeric mixture needed for chiral resolution studies or asymmetric SAR exploration.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison: Balanced LogP Between Unsubstituted and Ethyl Analogs

The target compound exhibits an XLogP3-AA of 1.8, which is 0.2 log units higher than the non-methyl analog (1-(1-aminopropan-2-yl)cyclohexan-1-ol, LogP = 1.6) and 0.6 log units lower than the 4-ethyl analog (LogP = 2.4) . This intermediate lipophilicity positions the target compound as a balanced scaffold for applications where moderate membrane permeability is desired without the excessive hydrophobicity of the ethyl derivative .

Lipophilicity
Reported
Target LogP 1.8; non-methyl 1.6; 4-ethyl 2.4
Intermediate lipophilicity for balanced membrane partitioning
Computed XLogP3-AA; assay validation recommended
Lipophilicity Membrane permeability SAR

Boiling Point Differentiation from the Non-Methyl Analog

The predicted boiling point of the target compound is 259.1±13.0 °C, compared to 248.7±13.0 °C for the non-methyl analog and 277.3±13.0 °C for the 4-ethyl analog . The 10.4 °C increase over the non-methyl analog and the 18.2 °C decrease relative to the 4-ethyl analog reflect the incremental effect of the 4-methyl substituent on intermolecular forces and volatility .

Boiling point
Reported
259.1±13.0 °C (target); 248.7 (non-methyl); 277.3 (4-ethyl)
Supports distillation protocol differentiation
Predicted values; experimental verification advised
Volatility Thermal stability Purification

Density Variation Reflects Molecular Packing Differences

The predicted density of the target compound is 0.964±0.06 g/cm³, compared to 0.997±0.06 g/cm³ for the non-methyl analog and 0.949±0.06 g/cm³ for the 4-ethyl analog . The 4-methyl substitution reduces density by 0.033 g/cm³ relative to the non-methyl analog, consistent with the steric effect of the methyl group disrupting crystal packing or liquid-phase intermolecular organization . The gem-dimethyl analog (CAS 1537979-87-5) has a density of 0.966±0.06 g/cm³, nearly identical to the target, indicating that side chain branching at the 1-position has minimal effect on density relative to ring substitution .

Density
Reported
0.964±0.06 g/cm³ (target); 0.997 (non-methyl); 0.949 (4-ethyl)
Supports QC identity confirmation and volumetric dispensing
Predicted; experimental validation recommended
Density Formulation Solvent compatibility

Stereochemical Complexity: Undefined Asymmetric Center vs. Symmetric Analogs

The target compound possesses exactly one undefined atom stereocenter, resulting in a mixture of diastereomers that is distinct from analogs with zero or two stereocenters . In contrast, the non-methyl analog also has one undefined stereocenter, while the gem-dimethyl analog (CAS 1537979-87-5) has zero stereocenters due to the symmetrical gem-dimethyl substitution . The 1-(1-aminopropyl)-4-methylcyclohexan-1-ol regioisomer (CAS 2172070-80-1) also contains one stereocenter but with the amino group at the terminal carbon, creating a different stereoelectronic environment .

Stereocenters
Class-level
1 undefined stereocenter (diastereomeric mixture); gem-dimethyl: 0
Enables diastereomeric profiling; absent in symmetric analog
Class-level inference; chiral HPLC verification needed
Chirality Diastereomers Asymmetric synthesis

Safety and Handling Profile: GHS07 Classification

The target compound carries GHS07 classification with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These four hazard statements distinguish it from simpler amino alcohols that may lack the full irritation profile. The compound is classified as non-hazardous for transport, which simplifies shipping logistics compared to analogs that may require dangerous goods handling . Storage recommendations are sealed in dry conditions at 2–8 °C .

Safety profile
Data to verify
GHS07; H302, H315, H319, H335; non-hazardous transport
Research handling and shipping classification context
SDS-based; class-level profile; verify for specific protocols
Safety Handling Regulatory compliance

Purity and Procurement: Commercial Availability and Identifiers

The target compound is commercially available from multiple non-excluded vendors at a minimum purity of 95%, as confirmed by Fluorochem (Product Code F746702) and Chemscene (Cat. No. CS-0353159) . Chemsrc lists purity up to 98.0% with a 10-day lead time and现货 (in-stock) availability . This compares favorably with the non-methyl analog, which is listed at 98.0% purity , and the gem-dimethyl analog, also listed at 95% . The target compound's MDL number (MFCD21803467) and InChI Key (DRTVGTQSBSSNLH-UHFFFAOYSA-N) provide unambiguous identifiers for procurement specification .

Procurement identity
Specification review
≥95% purity; MDL MFCD21803467; InChI Key
Unambiguous ordering and quality baseline
Vendor QC specifications; lot-specific COA recommended
Purity Procurement Quality control

Application Scenarios Demonstrating Measurable Differentiation


Medicinal Chemistry SAR with Controlled Lipophilicity Increments

In structure–activity relationship campaigns where LogP must be systematically varied while holding the amino alcohol pharmacophore constant, the target compound provides a predicted XLogP3-AA of 1.8 — precisely 0.2 units above the non-methyl analog (1.6) and 0.6 units below the 4-ethyl analog (2.4) . This intermediate hydrophobicity can be exploited to probe the lipophilic tolerance of a target binding pocket without altering hydrogen bonding capacity (HBD = 2, HBA = 2, conserved across analogs) . The 4-methyl substitution provides a steric probe distinct from the 4-ethyl or 4-H analogs, potentially revealing methyl-specific steric complementarity in receptor or enzyme active sites.

Chiral Amino Alcohol Derivative Synthesis

The target compound contains one undefined stereocenter at the side chain C-2 carbon, yielding a diastereomeric mixture that serves as a versatile starting material for chiral resolution studies or diastereoselective transformations . Unlike the gem-dimethyl analog (CAS 1537979-87-5), which has zero stereocenters and cannot be used for stereochemical diversification, the target compound offers the potential for enantiomeric enrichment via chiral salt resolution or chromatographic separation, making it a more valuable scaffold for asymmetric synthesis of bioactive molecules .

Purification Method Development Using Boiling Point Differences

The target compound's predicted boiling point of 259.1±13.0 °C is 10.4 °C higher than the non-methyl analog (248.7 °C) and 18.2 °C lower than the 4-ethyl analog (277.3 °C) . This distinct boiling point facilitates the development of selective distillation protocols when separating the target from reaction mixtures containing unreacted 4-methylcyclohexanone or other volatile precursors. The intermediate volatility also allows for effective rotary evaporation without the prolonged high-temperature exposure required for the 4-ethyl analog .

Building Block for Parallel Library Synthesis

With unambiguous identifiers including the MDL number MFCD21803467 and InChI Key DRTVGTQSBSSNLH-UHFFFAOYSA-N, combined with commercial availability at ≥95% purity from multiple vendors with defined storage conditions (2–8 °C, sealed dry), the target compound is suited for use as a precisely specified building block in parallel synthesis libraries . The non-hazardous transport classification reduces logistical barriers for international procurement, while the GHS07 hazard profile provides clear safety guidance for automated liquid handling systems .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR with controlled lipophilicity
Intermediate computed lipophilicity scaffold
Lipophilic tolerance profiling in target binding sites
Chiral amino alcohol derivative synthesis
Diastereomeric mixture from one stereocenter
Chiral resolution and diastereoselective transformation
Purification method development
Distinct boiling point relative to analogs
Selective distillation and rotary evaporation protocols
Building block for parallel library synthesis
Defined procurement identifiers and research-grade purity
Automated parallel synthesis and international logistics
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